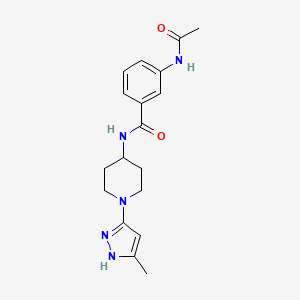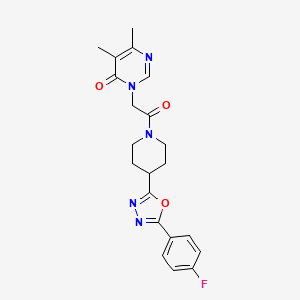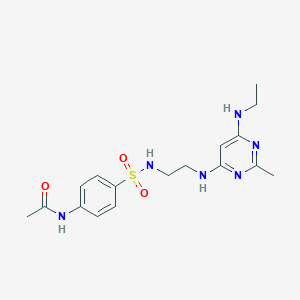
3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of 3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide involves the inhibition of this compound, an enzyme that is involved in DNA repair. This compound is activated in response to DNA damage and plays a critical role in repairing single-strand breaks in DNA. Inhibition of this compound leads to the accumulation of DNA damage, which can be lethal to cancer cells, especially those with defects in the DNA repair pathway.
Biochemical and Physiological Effects
The inhibition of this compound by this compound has been found to have several biochemical and physiological effects. It leads to the accumulation of DNA damage, which can trigger cell death pathways in cancer cells. Additionally, it can enhance the effectiveness of chemotherapy and radiotherapy by inhibiting the repair of DNA damage caused by these treatments. However, the inhibition of this compound can also lead to the development of resistance to chemotherapy and radiotherapy in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, making it an ideal tool for studying the role of this compound in DNA repair and cancer biology. Additionally, it has been extensively studied in preclinical and clinical trials, providing a wealth of data on its pharmacokinetics, pharmacodynamics, and safety profile. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
For research include the development of new 3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide inhibitors, the identification of biomarkers for response prediction, and the combination of this compound inhibitors with other targeted therapies.
Méthodes De Synthèse
The synthesis of 3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide has been described in the literature. It involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 4-(aminomethyl)piperidine, followed by acetylation of the resulting amine with acetic anhydride. The benzamide group is then introduced through the reaction of the resulting amine with 3-(bromomethyl)benzoic acid.
Applications De Recherche Scientifique
3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide has been extensively studied for its potential as an anticancer agent. It has been found to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. The compound has been shown to enhance the effectiveness of chemotherapy and radiotherapy by inhibiting the repair of DNA damage caused by these treatments. Additionally, it has been found to have a synergistic effect with other this compound inhibitors, leading to increased anticancer activity.
Propriétés
IUPAC Name |
3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12-10-17(22-21-12)23-8-6-15(7-9-23)20-18(25)14-4-3-5-16(11-14)19-13(2)24/h3-5,10-11,15H,6-9H2,1-2H3,(H,19,24)(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADSQVMPKQQXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[2-amino-3-cyano-6-(3-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2625080.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2625082.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2625085.png)

![N-[2-(4-ethylphenoxy)ethyl]acetamide](/img/structure/B2625087.png)
![methyl 1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylate](/img/structure/B2625088.png)
![3-[[4-[4-[(2-Carbamoyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2625089.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2625090.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2625091.png)
![(Z)-methyl 2-(6-((4-methylbenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2625093.png)
